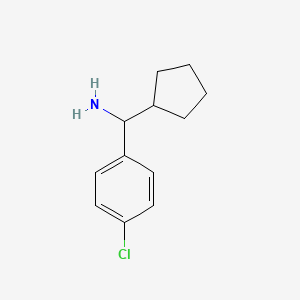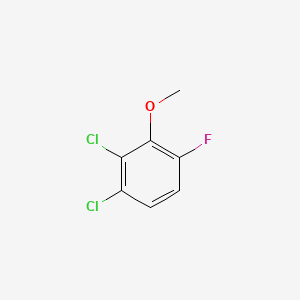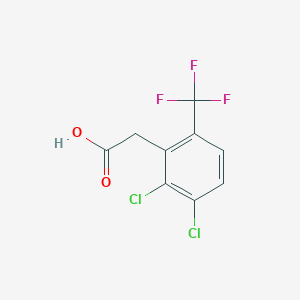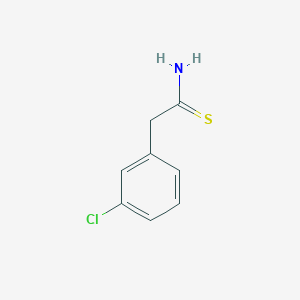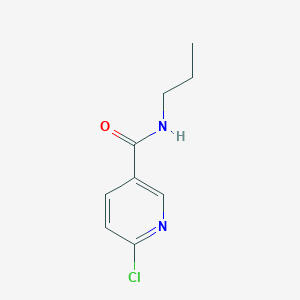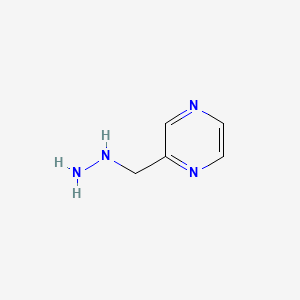![molecular formula C13H16ClN3O B1357745 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-84-9](/img/structure/B1357745.png)
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Overview
Description
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a chlorophenyl group and a triazaspiro structure makes this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization with a suitable reagent to form the spirocyclic structure. The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure is of interest for developing new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal properties, including its use as an antimicrobial or anticancer agent. Studies have shown that spirocyclic compounds can exhibit significant biological activity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-one: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring. It is used in the synthesis of various organic compounds and has applications in medicinal chemistry.
4,4-Pentamethylene-2-pyrrolidinone: Also known as 3-azaspiro[4.5]decan-2-one, this compound is a degradation product of gabapentin and is studied for its potential biological activity.
The uniqueness of this compound lies in its specific combination of a chlorophenyl group and a triazaspiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTZLFWHHJKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603143 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61271-84-9 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)
![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)
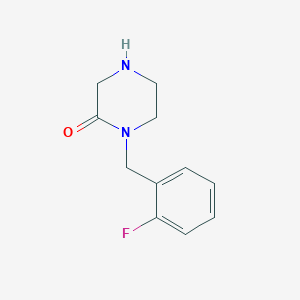
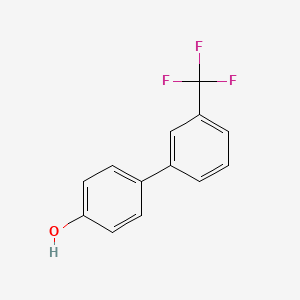

![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)
![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)
